Tetrakis(4-ethynylphenyl)methane
Overview
Description
Tetrakis(4-ethynylphenyl)methane is a chemical compound with the molecular formula C33H20 . It has a molecular weight of 416.51 .
Synthesis Analysis
A series of microporous organic polymers (MOPs) based on tetraethynyl monomers such as tetrakis(4-ethynylphenyl)methane was synthesized via conventional Sonogashira–Hagihara coupling reaction .Molecular Structure Analysis
The molecular structure of Tetrakis(4-ethynylphenyl)methane is based on the formula C33H20 .Chemical Reactions Analysis
Tetrakis(4-ethynylphenyl)methane is used in the synthesis of microporous organic polymers (MOPs) via the Sonogashira–Hagihara coupling reaction .Physical And Chemical Properties Analysis
Tetrakis(4-ethynylphenyl)methane has a molecular weight of 416.52 and is a solid at 20 degrees Celsius . It has a density of 1.17±0.1 g/cm3 .Scientific Research Applications
Metal Organic Frameworks (MOFs)
- Scientific Field : Materials Science
- Application Summary : Tetrakis(4-ethynylphenyl)methane is used as an organic linker molecule in the synthesis of Metal Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
- Results or Outcomes : The resulting MOFs can have various applications, including gas storage, separation, and catalysis .
Covalent Organic Frameworks (COFs) and Porous Polymers
- Scientific Field : Polymer Chemistry
- Application Summary : Tetrakis(4-ethynylphenyl)methane is used as a building block in the synthesis of 3D Covalent Organic Frameworks (COFs) and porous polymers . These materials have high surface areas and tunable pore sizes, making them useful for various applications.
- Methods and Procedures : The synthesis of these materials involves the Sonogashira–Hagihara coupling reaction of tetrakis(4-ethynylphenyl)methane with other monomers .
- Results or Outcomes : The resulting materials have been shown to exhibit efficient adsorption of CO2 molecules and display good CO2-over-N2 selectivity . For example, the triphenylamine-based polymer, TEPM-TPA, shows a high BET specific surface area up to 1072 m2 g−1 with a moderate CO2 uptake capacity of 2.41 mmol g−1 at 273 K and 1.13 bar .
Safety And Hazards
Future Directions
Tetrakis(4-ethynylphenyl)methane has been used in the synthesis of microporous organic polymers (MOPs) which have potential applications in high-performance liquid chromatography (HPLC). The superior hydrophobic structures of these MOPs restrict their application in the reversed-phase mode. To solve this obstacle and to expand the application of MOPs in HPLC, the thiol-yne “click” postsynthesis strategy has been used to construct MON-based stationary phases for mixed-mode chromatography .
properties
IUPAC Name |
1-ethynyl-4-[tris(4-ethynylphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUCYLISNORQFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(4-ethynylphenyl)methane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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